molecular formula C15H13ClN4 B2926070 1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380078-83-9

1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2926070
CAS No.: 2380078-83-9
M. Wt: 284.75
InChI Key: XENIJBJTAGFMSE-UHFFFAOYSA-N
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Description

1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of azetidine, pyridine, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a chloropyridine derivative reacts with the azetidine intermediate.

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a condensation reaction involving an o-phenylenediamine derivative and a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Key considerations include the choice of solvents, catalysts, and reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or benzodiazole rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles such as halides, amines, or alkylating agents under appropriate conditions (e.g., solvent, temperature, catalyst).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and physical properties.

Scientific Research Applications

1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its specific combination of azetidine, pyridine, and benzodiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4/c16-12-7-17-6-5-14(12)19-8-11(9-19)20-10-18-13-3-1-2-4-15(13)20/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENIJBJTAGFMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=NC=C2)Cl)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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